molecular formula C17H22N2O2 B2536284 Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate CAS No. 1060980-53-1

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate

Cat. No.: B2536284
CAS No.: 1060980-53-1
M. Wt: 286.375
InChI Key: DPZVCTUREBJLTG-UHFFFAOYSA-N
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Description

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry

Mechanism of Action

Target of Action

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . These compounds have been found to exhibit high anti-tumor activity . The primary targets of these compounds are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines .

Mode of Action

The compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . This is achieved through the introduction of an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met .

Biochemical Pathways

The affected biochemical pathways involve the inhibition of cancer cell proliferation. The compound’s interaction with its targets leads to a marked inhibition of the cytolytic activity of the cancer cells

Pharmacokinetics

The introduction of a tert-butyl group into organic molecules is known to increase their lipophilicity, which is very important for passage through the cell wall . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cancer cell proliferation. All compounds showed moderate to excellent antiproliferative activity with IC50 values between 0μM and 100μM against cancer cells . The compound’s action results in a dose-dependent inhibition of the proliferations of Hela, A549, HepG2, and MCF-7 cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The progress of the reaction is monitored using thin-layer chromatography (TLC) with a mobile phase of hexane and ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 8-methyl-3,4-dihydro-1h-pyrido[4,3-b]indole-2(5h)-carboxylate is unique due to its specific tert-butyl and indole moieties, which contribute to its distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, making it more effective in crossing cell membranes and interacting with intracellular targets .

Biological Activity

Tert-butyl 8-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate, a compound with the CAS number 1060980-53-1, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N2O2C_{17}H_{22}N_{2}O_{2} with a molecular weight of 286.37 g/mol. The compound features a pyridoindole framework, which is known for diverse biological activities.

Antitumor Activity

Recent studies have indicated that compounds within the pyridoindole class exhibit significant antitumor properties. For instance, research has shown that derivatives of pyridoindoles can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the cytotoxic effects of related compounds on HeLa and HCT116 cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent antitumor activity .

CompoundCell LineIC50 (µM)
Compound AHeLa0.36
Compound BHCT1161.8

Anti-inflammatory Activity

The anti-inflammatory potential of pyrido[4,3-b]indole derivatives has been explored in several studies. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes.

Research Findings : In vitro assays revealed that some derivatives exhibited IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib .

CompoundCOX-2 IC50 (µM)
Compound C0.04
Celecoxib0.04

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyridoindole derivatives. Modifications at specific positions on the indole ring can enhance potency and selectivity against target enzymes.

Key Modifications :

  • Substitution at Position 8 : Alkyl groups at this position have been associated with increased lipophilicity and improved membrane permeability.
  • Carboxylate Group : The presence of a carboxylate moiety enhances interaction with biological targets, contributing to the overall activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic pathway often includes cyclization steps that form the indole structure followed by esterification to introduce the tert-butyl group.

Properties

IUPAC Name

tert-butyl 8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-11-5-6-14-12(9-11)13-10-19(8-7-15(13)18-14)16(20)21-17(2,3)4/h5-6,9,18H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZVCTUREBJLTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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